(2-Bromo-4,5-dimethylphenyl)methanol
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Description
“(2-Bromo-4,5-dimethylphenyl)methanol” is a chemical compound with the molecular formula C9H11BrO. Its molecular weight is 215.09 g/mol .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-4,5-dimethylphenyl)methanol” consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .Scientific Research Applications
Synthesis and Chemical Properties
Total Synthesis of Natural Products : A natural product containing a similar compound was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol, highlighting its role in the synthesis of complex organic molecules (Akbaba et al., 2010).
Polymerization Processes : The polymerization of related compounds in the presence of different comonomers leads to the formation of polymers like polyphenylene oxide, demonstrating the compound's utility in polymer science (Wang & Percec, 1991).
Application in Fuel Cells : The brominated version of polyphenylenoxide (BrPPO) was used to create covalently cross-linked membranes for alkaline direct methanol fuel cells, indicating its potential in renewable energy technologies (Katzfuß et al., 2013).
Chemical Reactions and Mechanisms
Study of Rotational Barriers : Research on bromine-substituted 9-(2-methoxy-4,6-dimethylphenyl)fluorenes, which are structurally related, provided insights into the effects of molecular structure on rotational barriers, useful in understanding molecular dynamics (Aoki et al., 1982).
Organocatalysis in Chemical Synthesis : The use of similar compounds as organocatalysts in Michael addition reactions was explored, which is significant for the development of asymmetric synthesis methods (Lattanzi, 2006).
Bromination Methods in Organic Synthesis : Studies on the bromination of aryl methyl ethers, including similar compounds, contribute to the development of more efficient and safer methods in organic synthesis (Yong-nan, 2012).
Applications in Materials Science
X-Ray Crystallography of Molecular Complexes : Research involving the structures of molecular complexes with alcohols, including related compounds, provides valuable information for materials science and crystal engineering (Toda et al., 1985).
Alcoholysis Catalysis : The use of manganese carbonyl bromide in catalyzing the alcoholysis of dimethylphenylsilane showcases the compound's potential in catalysis and organic reactions (Gregg & Cutler, 1994).
Other Applications
Carbonic Anhydrase Inhibitory Properties : Bromophenols derived from similar compounds were investigated for their inhibitory activity on carbonic anhydrase, an enzyme significant in many physiological processes (Balaydın et al., 2012).
Conversion of Methanol to Hydrocarbons : Studies on the conversion of methanol to hydrocarbons using zeolite catalysts can be linked to similar compounds, indicating their potential in chemical conversions and energy sector (Chang et al., 1977).
properties
IUPAC Name |
(2-bromo-4,5-dimethylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4,11H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOZOFOSGSSLQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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